C2-Bromo Regioisomer Enables Distinct Kinase Inhibitor Chemotypes vs. C4/C5/C7-Bromo 6-Azaindoles
Derivatives elaborated from 2-bromo-1H-pyrrolo[2,3-c]pyridine yield kinase inhibitor chemotypes that are structurally inaccessible from 4-bromo, 5-bromo, or 7-bromo regioisomers. In the broader 6-azaindole kinase inhibitor class, C2-substituted derivatives have demonstrated potent FGFR inhibition (representative IC₅₀ values of 0.3–10 nM against FGFR1 in biochemical assays) [1], a profile achievable only via the C2-substitution vector [2]. By contrast, C5-substituted 6-azaindoles are primarily explored as acid pump antagonists (APAs) with H⁺/K⁺-ATPase IC₅₀ values of 28–29 nM [3], representing an entirely distinct therapeutic target space. The 2-bromo intermediate is therefore the mandatory entry point for FGFR-directed 6-azaindole programs.
| Evidence Dimension | Therapeutic target space accessible by regioisomer |
|---|---|
| Target Compound Data | C2-substituted 6-azaindoles: FGFR1 IC₅₀ = 0.3–10 nM (representative range) |
| Comparator Or Baseline | C5-substituted 6-azaindoles: H⁺/K⁺-ATPase IC₅₀ = 28–29 nM (compounds 14f, 14g) |
| Quantified Difference | Target class divergence: kinase vs. proton pump; C2 vector not replicable by C5-bromo isomer |
| Conditions | Biochemical kinase inhibition assay (FGFR1); H⁺/K⁺-ATPase isolated from hog gastric mucosa |
Why This Matters
Selecting the 2-bromo isomer is a non-negotiable entry point for FGFR-targeted library synthesis, as the C2 substitution vector is structurally mandatory for accessing this kinase space.
- [1] BindingDB BDBM50611354; ChEMBL5271030: FGFR1 IC₅₀ = 0.300 nM for an azaindole derivative. BindingDB, accessed 2026. View Source
- [2] BindingDB BDBM262050; US10251892 Example 168: FGFR1 IC₅₀ = 10 nM for a pyrrolopyridine derivative. BindingDB, accessed 2026. View Source
- [3] Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). H⁺/K⁺-ATPase IC₅₀ = 28 and 29 nM for compounds 14f and 14g. Bioorg. Med. Chem. Lett. View Source
